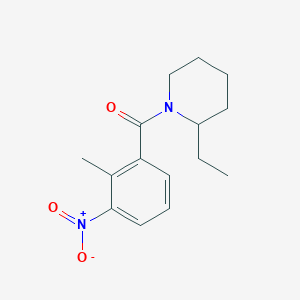![molecular formula C24H29N3O4 B5441452 N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5441452.png)
N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(2-furoyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(2-furoyl)piperidine-4-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of gamma-aminobutyric acid (GABA) analogs. CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression.
Mécanisme D'action
N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(2-furoyl)piperidine-4-carboxamide acts as a potent inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(2-furoyl)piperidine-4-carboxamide increases the levels of GABA in the brain, which in turn enhances the inhibitory neurotransmission and reduces the excitability of neurons. This mechanism of action is similar to that of the FDA-approved antiepileptic drug vigabatrin, which also inhibits GABA-AT.
Biochemical and Physiological Effects:
The increase in GABA levels induced by N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(2-furoyl)piperidine-4-carboxamide has several biochemical and physiological effects. In animal models of epilepsy, N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(2-furoyl)piperidine-4-carboxamide has been shown to reduce seizure activity by increasing the threshold for seizure initiation and propagation. In animal models of addiction, N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(2-furoyl)piperidine-4-carboxamide has been shown to reduce drug-seeking behavior by attenuating the rewarding effects of drugs of abuse. Additionally, N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(2-furoyl)piperidine-4-carboxamide has been shown to have anxiolytic and antidepressant effects, which may be attributed to the modulation of GABAergic neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(2-furoyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of GABA-AT, with no significant activity against other enzymes or receptors. It is also highly stable and has a long half-life, making it suitable for in vivo studies. However, N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(2-furoyl)piperidine-4-carboxamide has some limitations, including its poor solubility in water and its potential toxicity at high doses. These limitations need to be considered when designing experiments using N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(2-furoyl)piperidine-4-carboxamide.
Orientations Futures
N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(2-furoyl)piperidine-4-carboxamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. One potential future direction for N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(2-furoyl)piperidine-4-carboxamide is its use in combination with other antiepileptic drugs to improve seizure control. Another potential direction is its use in the treatment of substance abuse disorders, either alone or in combination with other medications. Additionally, further studies are needed to elucidate the mechanisms underlying the anxiolytic and antidepressant effects of N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(2-furoyl)piperidine-4-carboxamide and to explore its potential use in the treatment of anxiety and depression.
Méthodes De Synthèse
N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(2-furoyl)piperidine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 1-(2-furoyl)piperidine-4-carboxylic acid with cyclohexyl isocyanate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography and recrystallization. The synthesis of N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(2-furoyl)piperidine-4-carboxamide has been optimized to yield high purity and high yield, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(2-furoyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. In preclinical studies, N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(2-furoyl)piperidine-4-carboxamide has shown promising results in reducing seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders. Additionally, N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(2-furoyl)piperidine-4-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively.
Propriétés
IUPAC Name |
N-[2-(cyclohexylcarbamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c28-22(17-12-14-27(15-13-17)24(30)21-11-6-16-31-21)26-20-10-5-4-9-19(20)23(29)25-18-7-2-1-3-8-18/h4-6,9-11,16-18H,1-3,7-8,12-15H2,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIKPDHWZZLZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-{[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5441373.png)
![ethyl 2-(2-chlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5441380.png)
![rel-(4aS,8aR)-6-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5441391.png)
![methyl 2-({[(1,1-dimethylpropyl)amino]carbonyl}amino)benzoate](/img/structure/B5441395.png)

![2-ethyl-4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-isopropylpiperazine](/img/structure/B5441407.png)
![5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5441422.png)
![methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5441434.png)
![[2-({3-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5441440.png)
![N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5441455.png)
![1-{6-[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridin-3-yl}ethanone](/img/structure/B5441459.png)


![N-({1-[(2,3-dimethyl-1H-indol-7-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5441468.png)